4-Chlorobut-2-en-1-ol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobut-2-en-1-ol;formic acid is a compound with the molecular formula C5H9ClO3 and a molecular weight of 152.576 g/mol . This compound is a combination of 4-chlorobut-2-en-1-ol and formic acid, which are both important in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobut-2-en-1-ol typically involves the chlorination of but-2-en-1-ol. This can be achieved through the reaction of but-2-en-1-ol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Formic acid can be prepared by the hydrolysis of formamide or by the oxidation of methanol in the presence of a catalyst . Industrially, formic acid is produced by the reaction of carbon monoxide with methanol in the presence of a strong acid catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-en-1-ol;formic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in 4-chlorobut-2-en-1-ol can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different alcohols or alkanes.
Substitution: The chlorine atom in 4-chlorobut-2-en-1-ol can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: The major product is 4-chlorobut-2-en-1-one.
Reduction: The major products can include 4-chlorobutan-1-ol or butane.
Substitution: The major products depend on the nucleophile used, such as 4-hydroxybut-2-en-1-ol or 4-aminobut-2-en-1-ol.
Scientific Research Applications
4-Chlorobut-2-en-1-ol;formic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: The compound is studied for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chlorobut-2-en-1-ol;formic acid involves its interaction with various molecular targets and pathways. The hydroxyl group in 4-chlorobut-2-en-1-ol can form hydrogen bonds with enzymes and other proteins, affecting their activity. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobut-2-en-1-ol: Similar in structure but with the chlorine atom at a different position.
4-Bromobut-2-en-1-ol: Similar but with a bromine atom instead of chlorine.
4-Chlorobut-2-en-1-one: Similar but with a carbonyl group instead of a hydroxyl group
Uniqueness
4-Chlorobut-2-en-1-ol;formic acid is unique due to its combination of a halogenated alcohol and formic acid, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Properties
CAS No. |
66660-21-7 |
---|---|
Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.57 g/mol |
IUPAC Name |
4-chlorobut-2-en-1-ol;formic acid |
InChI |
InChI=1S/C4H7ClO.CH2O2/c5-3-1-2-4-6;2-1-3/h1-2,6H,3-4H2;1H,(H,2,3) |
InChI Key |
VFUWJBJZSREFPD-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCCl)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.